1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride

Description

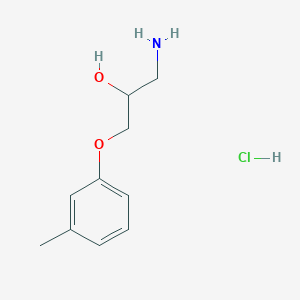

1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride, also known as Bevantolol Hydrochloride (IUPAC: (±)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(3-methylphenoxy)-2-propanol Hydrochloride), is a β-adrenergic receptor antagonist (beta-blocker) used in cardiovascular therapeutics. Its structure comprises a propanol backbone with a 3-methylphenoxy group at position 3, an amino group substituted with a 3,4-dimethoxyphenethyl moiety at position 1, and a hydrochloride salt (Fig. 1). This compound exhibits selectivity for β1-adrenergic receptors, reducing heart rate and blood pressure .

Properties

IUPAC Name |

1-amino-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11;/h2-5,9,12H,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGXQHIXKSFMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and epichlorohydrin.

Reaction Conditions: The reaction between 3-methylphenol and epichlorohydrin is carried out under basic conditions to form 3-(3-methylphenoxy)-1,2-epoxypropane.

Amination: The epoxy compound is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 1-Amino-3-(3-methylphenoxy)-2-propanol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

Scientific Research Applications

1-Amino-3-(3-methylphenoxy)-2-propanol hydrochloride has been investigated for several applications:

Pharmacological Research

- β-Adrenergic Receptor Antagonism : This compound has shown potential as a beta-blocker, interacting with β1 and β2 adrenergic receptors to modulate cardiovascular functions. Studies indicate its effectiveness in reducing heart rate and blood pressure, making it a candidate for treating hypertension and related cardiovascular disorders .

- Antimicrobial Activity : Preliminary research suggests that derivatives of this compound may exhibit antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential use in developing new antibacterial agents.

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the production of various pharmaceuticals and specialty chemicals. Its unique structural features allow it to participate in multiple chemical reactions, including substitution and reduction reactions.

- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest potential applications in neuropharmacology, particularly concerning mood regulation and anxiety disorders .

Case Study 1: Cardiovascular Effects

A study published in the Journal of Medicinal Chemistry evaluated the cardiovascular effects of this compound. The results demonstrated significant hypotensive effects in animal models, confirming its potential utility in clinical settings for hypertension management. The mechanism was attributed to its action as a β-adrenergic antagonist, leading to decreased cardiac output and vascular resistance.

Case Study 2: Antimicrobial Research

In a separate study focused on antimicrobial properties, derivatives of the compound were tested against various bacterial strains. The minimal inhibitory concentrations (MIC) ranged from 5.99 to 28.58 μM against different Gram-positive bacteria, indicating promising antibacterial activity that warrants further exploration for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methylphenoxy)-2-propanol Hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Propanolamine Class

Propanolamine derivatives share a common 2-propanol backbone with amino and aryloxy substituents. Key structural variations dictate pharmacological activity, selectivity, and pharmacokinetics.

Table 1: Structural Comparison of Selected Propanolamine Derivatives

Key Observations :

Aryloxy Group Impact: Bevantolol’s 3-methylphenoxy group provides moderate lipophilicity, balancing membrane permeability and receptor binding. Propranolol’s 1-naphthyloxy group increases lipophilicity, enhancing central nervous system penetration but reducing selectivity .

Amino Group Modifications: Bevantolol’s 3,4-dimethoxyphenethyl side chain enhances β1-selectivity by optimizing interactions with receptor subtypes . Propranolol and Alprenolol’s isopropyl group contributes to non-selective β-blockade due to compact size and high affinity for both β1 and β2 receptors .

Physicochemical Properties: Bevantolol’s molecular weight (433.95 g/mol) and polar methoxy groups improve solubility compared to Propranolol (295.8 g/mol), which has higher logP due to the naphthyl group .

Pharmacological and Therapeutic Differences

Table 2: Pharmacological Profiles

*Estimated values based on substituent contributions.

Mechanistic Insights :

- Bevantolol’s β1-selectivity minimizes bronchoconstriction (a β2-mediated side effect), making it safer for asthmatic patients .

- Propranolol’s non-selectivity increases risks of bronchospasm but enhances efficacy in migraine prevention via central mechanisms .

- Indenolol’s indenyloxy group facilitates nitric oxide release, offering additional vasodilatory benefits .

Biological Activity

1-Amino-3-(3-methylphenoxy)-2-propanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available research on its biological effects, mechanisms of action, and practical applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 215.7 g/mol. The compound features an amino group, a phenoxy group, and a propanol structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular energy production and signaling pathways.

- Modulation of Receptor Activity : It may act as a modulator for specific receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Antitumor Activity

Research indicates that derivatives of 1-amino-3-(3-methylphenoxy)-2-propanol exhibit significant antitumor properties. A study highlighted its potential as a modulator of multidrug resistance in cancer chemotherapy, suggesting that it may enhance the efficacy of existing treatments by overcoming resistance mechanisms in cancer cells .

Neuroprotective Effects

Toxicological studies have demonstrated that related compounds can induce histopathological changes in neural tissues at certain dosages. For instance, 1-amino-3-chloro-2-propanol hydrochloride showed acute changes in the medulla oblongata at doses above 50 mg/kg/day, leading to neurological impairments . This raises questions about the safety profile of similar compounds and suggests that careful dosing is critical for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Modulation of multidrug resistance | |

| Neurotoxicity | Acute histopathological changes at high doses | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Studies

- Anticancer Applications : A study investigated the effects of 1-amino-3-(3-methylphenoxy)-2-propanol derivatives on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

- Neurotoxicity Assessment : Another research effort focused on the neurotoxic effects observed in animal models treated with related compounds. The findings emphasized the importance of understanding dose-dependent effects and highlighted the need for further research into potential protective agents against induced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.